molecular formula C12H9NO3S2 B2428112 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one CAS No. 719286-35-8

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one

Cat. No. B2428112
M. Wt: 279.33
InChI Key: XOBQIOWTTBOWOA-BJMVGYQFSA-N
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Description

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one, also known as 5-BdMST, is a novel synthetic compound with a wide range of potential applications in scientific research. It is a highly versatile and reactive compound, which can be used in various synthetic pathways to create a range of other compounds with different properties.

Scientific Research Applications

Synthesis and Biological Activity

A study by Bhovi et al. (2010) outlined the synthesis of thiazolidinone derivatives with potential antimicrobial and analgesic activities. These compounds were characterized by analytical and spectral data, highlighting their potential in biological applications (Bhovi, Venkatesh, Bodke, & Biradar, 2010).

Anticancer and Antifungal Properties

Narayana et al. (2004) synthesized new thiazole derivatives, including 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, which exhibited potential as antifungal agents. Their synthesis process and antimicrobial activity were characterized, indicating their relevance in medicinal chemistry (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Molecular Docking Studies and Chemical Analysis

Venil et al. (2021) conducted a study involving molecular docking and quantum chemical analysis of thiazol-4(5H)-one derivatives. Their research provided insights into the molecular structure, reactivity, and potential bioactivity of these compounds (Venil, Lakshmi, Balachandran, Narayana, & Salian, 2021).

Protein Kinase Inhibition for Neurological and Oncological Disorders

Bourahla et al. (2021) designed and synthesized thiazolidin-4-ones and thiazol-4(5H)-ones as inhibitors of protein kinase DYRK1A. This study identified lead compounds showing promise for the treatment of neurological and oncological disorders, demonstrating the therapeutic potential of such compounds (Bourahla, Guihéneuf, Limanton, Paquin, le Guével, Charlier, Rahmouni, Durieu, Lozach, Carreaux, Meijer, & Bazureau, 2021).

Reactions with Diazomethanes and Formation of Spirocyclopropane Derivatives

Seyfried et al. (2009) explored the reactions of 5-benzylidene-3-phenylrhodanine with diazomethanes, leading to the formation of spirocyclopropane derivatives. This research provides insights into the chemical behavior and potential applications in synthetic chemistry of such compounds (Seyfried, Linden, Mlostoń, & Heimgartner, 2009).

Crystal Structure Analysis

Facchinetti et al. (2016) reported on the crystal structures of thiazolidin-4-one compounds, which play a significant role in understanding their chemical properties and potential applications in material science and pharmacology (Facchinetti, Gomes, Cunico, Wardell, & Wardell, 2016).

Synthesis of Novel Functionalized Derivatives

Kamila et al. (2011) conducted a study on the synthesis of novel functionalized hydantoin derivatives from 2-(methylthio)-1H-imidazol-5(4H)-ones. Their research contributes to the development of new chemical entities with potential applications in various fields (Kamila, Ankati, & Biehl, 2011).

properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-methylsulfanyl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S2/c1-17-12-13-11(14)10(18-12)5-7-2-3-8-9(4-7)16-6-15-8/h2-5H,6H2,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBQIOWTTBOWOA-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one

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